N-Ethyl-N-((tridecafluorohexyl)sulfonyl)glycine

Description

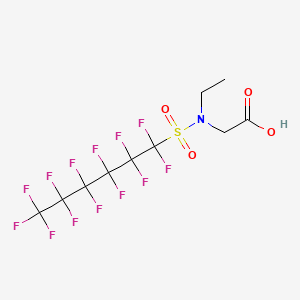

N-Ethyl-N-((tridecafluorohexyl)sulfonyl)glycine is a fluorinated organic compound with the molecular formula C10H8F13NO4S. It is known for its unique chemical structure, which includes a glycine backbone, an ethyl group, and a tridecafluorohexylsulfonyl group.

Properties

CAS No. |

68957-32-4 |

|---|---|

Molecular Formula |

C6F13SO2N(C2H5)CH2COOH C10H8F13NO4S |

Molecular Weight |

485.22 g/mol |

IUPAC Name |

2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]acetic acid |

InChI |

InChI=1S/C10H8F13NO4S/c1-2-24(3-4(25)26)29(27,28)10(22,23)8(17,18)6(13,14)5(11,12)7(15,16)9(19,20)21/h2-3H2,1H3,(H,25,26) |

InChI Key |

ISFCQODURJEALJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-((tridecafluorohexyl)sulfonyl)glycine typically involves the reaction of glycine with an ethylating agent and a tridecafluorohexylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

Ethylation of Glycine: Glycine is reacted with an ethylating agent, such as ethyl iodide, in the presence of a base like sodium hydroxide to form N-ethylglycine.

Sulfonylation: N-ethylglycine is then reacted with tridecafluorohexylsulfonyl chloride in the presence of a base, such as triethylamine, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-((tridecafluorohexyl)sulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-N-((tridecafluorohexyl)sulfonyl)glycine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of N-Ethyl-N-((tridecafluorohexyl)sulfonyl)glycine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

- N-Methyl-N-((tridecafluorohexyl)sulfonyl)glycine

- N-Ethyl-N-((tridecafluorohexyl)sulfonyl)alanine

- N-Ethyl-N-((tridecafluorohexyl)sulfonyl)valine

Uniqueness

N-Ethyl-N-((tridecafluorohexyl)sulfonyl)glycine is unique due to its specific combination of an ethyl group, a glycine backbone, and a tridecafluorohexylsulfonyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Biological Activity

N-Ethyl-N-((tridecafluorohexyl)sulfonyl)glycine, commonly referred to as a perfluoroalkyl substance (PFAS), is a synthetic compound notable for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its toxicity, environmental persistence, and bioaccumulation potential.

Chemical Composition

- IUPAC Name : this compound

- Chemical Formula : C12H8F17NO4S

- Molecular Weight : 485.27 g/mol

Structure

The compound features a sulfonamide linkage, which is characteristic of many PFAS compounds. The presence of fluorinated carbon chains contributes to its hydrophobic properties and resistance to degradation.

Toxicity

Research indicates that PFAS compounds, including this compound, exhibit various toxicological effects:

- Cellular Toxicity : Studies have shown that exposure to PFAS can lead to cytotoxic effects in various cell lines. In vitro assays demonstrate that these compounds can disrupt cellular functions and induce apoptosis.

- Endocrine Disruption : Some PFAS are known to interfere with hormonal systems, potentially leading to reproductive and developmental issues in wildlife and humans.

Environmental Persistence and Bioaccumulation

PFAS compounds are notorious for their persistence in the environment due to strong carbon-fluorine bonds. This stability leads to:

- Long Half-Lives : PFAS can remain in the environment for extended periods, accumulating in soil and water systems.

- Bioaccumulation Potential : Research indicates that certain PFAS have the ability to bioaccumulate in organisms, leading to higher concentrations in higher trophic levels. For instance, studies show that PFAS can accumulate in fish and other aquatic organisms, raising concerns about food chain contamination.

Case Studies

-

Aquatic Toxicity Study :

- A study conducted on the effects of PFAS on aquatic life revealed significant mortality rates in fish exposed to high concentrations of this compound. The study indicated alterations in reproductive behaviors and decreased survival rates among juvenile fish.

-

Human Health Impact Assessment :

- Epidemiological studies have linked PFAS exposure to various health issues, including immune system dysfunction and increased cholesterol levels. A cohort study highlighted elevated levels of these substances in populations living near industrial sites where PFAS were used.

Summary of Key Findings

| Study Focus | Key Findings |

|---|---|

| Aquatic Toxicity | Significant mortality and reproductive disruption in fish species exposed. |

| Human Health Impact | Associations with immune dysfunction and elevated cholesterol levels. |

| Environmental Persistence | Long half-lives observed; significant accumulation in aquatic ecosystems. |

The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins, leading to:

- Disruption of Lipid Bilayers : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially altering membrane integrity.

- Protein Binding : The compound may bind to serum proteins, affecting their function and leading to systemic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.